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molecular formula C12H8N2O2 B8693538 3-(Pyridin-4-yl)furo[3,2-c]pyridin-4(5H)-one

3-(Pyridin-4-yl)furo[3,2-c]pyridin-4(5H)-one

Cat. No. B8693538
M. Wt: 212.20 g/mol
InChI Key: GIOCWZBJEAKPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273068B2

Procedure details

A reaction tube was charged with 3-bromofuro[3,2-c]pyridin-4(5H)-one (1000 mg, 4.67 mmol) and a mixture of 1 mL of ethanol and 1 mL of toluene under argon. To this mixture, pyridin-4-ylboronic acid (574 mg, 4.67 mmol) and a 2 M solution of Na2CO3 (743 mg, 7.01 mmol) were added followed by the addition of tetrakis-(triphenylphoshine)palladium (540 mg, 0.467 mmol). The reaction mixture was heated in a Cem microwave at about 130° C. for about 30 min. After completion of the reaction, EA was added followed by the addition of 2 N HCl. The mixture was extracted twice with EtOAc. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified by chromatography to give the title compound as dark yellow solid (430 mg, 43.4%).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
574 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
743 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-(triphenylphoshine)palladium
Quantity
540 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
43.4%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[C:7](=[O:11])[NH:8][CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.[N:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+].Cl>CC(=O)OCC.C1(C)C=CC=CC=1.C(O)C>[N:12]1[CH:17]=[CH:16][C:15]([C:2]2[C:6]3[C:7](=[O:11])[NH:8][CH:9]=[CH:10][C:5]=3[O:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=COC2=C1C(NC=C2)=O
Step Two
Name
Quantity
574 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
743 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
tetrakis-(triphenylphoshine)palladium
Quantity
540 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=COC2=C1C(NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 43.4%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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